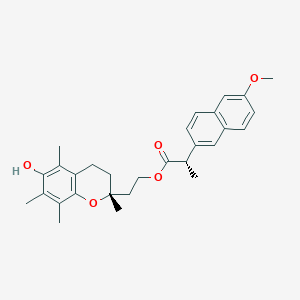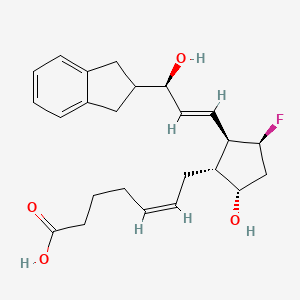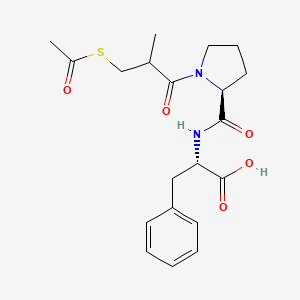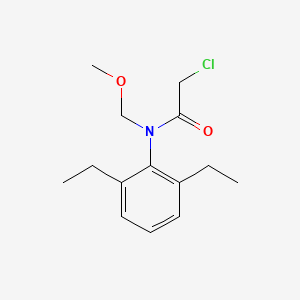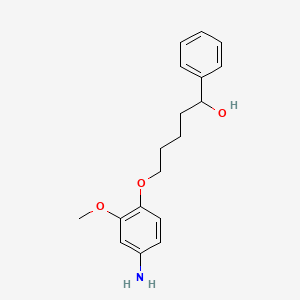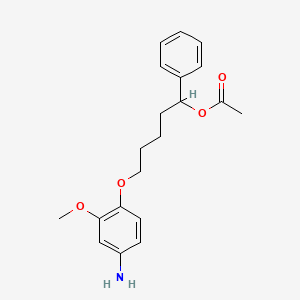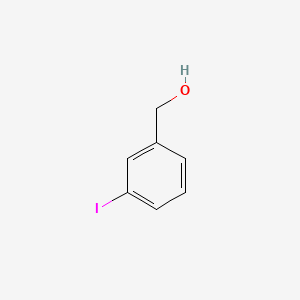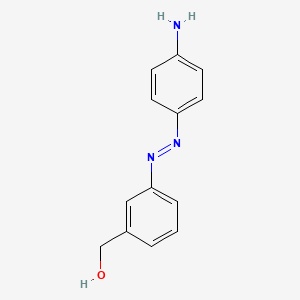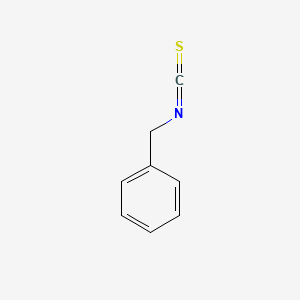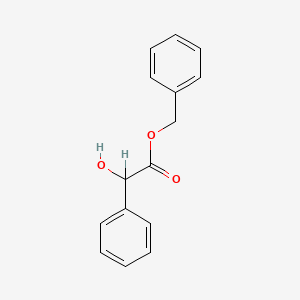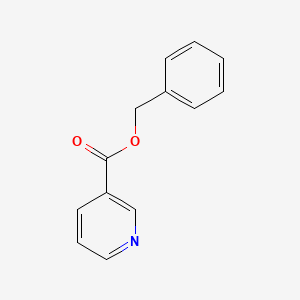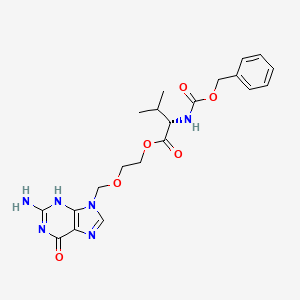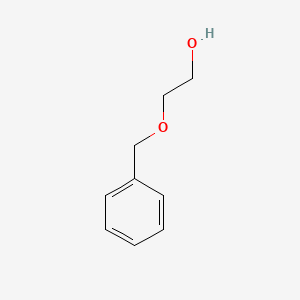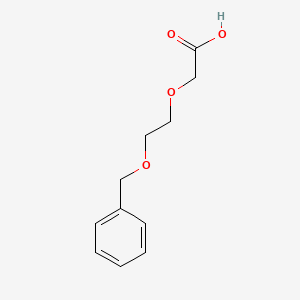
ACETOFENIDO DE ALGESTONA
Descripción general
Descripción
Algestone acetophenide, also known as dihydroxyprogesterone acetophenide, is a synthetic progestogen. It is primarily used in combination with an estrogen as a long-lasting injectable contraceptive. This compound was discovered in 1958 and introduced for medical use in the 1960s. It is marketed under various brand names, including Perlutal and Topasel .
Aplicaciones Científicas De Investigación
Algestone acetophenide has several scientific research applications:
Chemistry: It is used as a model compound in studying synthetic routes and reaction mechanisms.
Biology: It is studied for its effects on reproductive biology and hormone regulation.
Medicine: It is primarily used as a contraceptive in combination with estrogen. It has also been studied for its potential use in hormone replacement therapy.
Industry: It is used in the pharmaceutical industry for the production of contraceptive formulations
Mecanismo De Acción
Target of Action
Algestone acetophenide, also known as dihydroxyprogesterone acetophenide (DHPA), is a synthetic progestogen . Its primary target is the progesterone receptor , which is the biological target of progestogens like progesterone .
Mode of Action
As a progestin, algestone acetophenide acts as an agonist of the progesterone receptor . This means it binds to the receptor and activates it, mimicking the action of natural progesterone. The activation of the progesterone receptor leads to changes in gene expression, which can result in various physiological effects.
Biochemical Pathways
As a progestin, it is likely to affect pathways related to the menstrual cycle, pregnancy, and embryogenesis, which are the primary roles of progesterone in the body .
Pharmacokinetics
The elimination half-life of algestone acetophenide and its metabolites has been found to be 24 days . It is excreted preferentially in feces .
Result of Action
The primary result of algestone acetophenide’s action is its contraceptive effect. It is used in combination with an estrogen as a form of long-lasting injectable birth control .
Análisis Bioquímico
Biochemical Properties
Algestone Acetophenide is a progestin, or a synthetic progestogen, and hence is an agonist of the progesterone receptor, the biological target of progestogens like progesterone . It has no other important hormonal activity .
Cellular Effects
The cellular effects of Algestone Acetophenide are similar to those of other progestins . As a progestin, it influences cell function by binding to and activating the progesterone receptor, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Algestone Acetophenide involves its binding to the progesterone receptor . This binding can lead to changes in gene expression and can influence various cellular processes .
Temporal Effects in Laboratory Settings
It is known that the drug has a long elimination half-life of about 24 days when administered via intramuscular injection .
Dosage Effects in Animal Models
It was discontinued due to concerns of toxicological findings in animals, including mammary gland tumors in beagle dogs and pituitary hyperplasia in rats .
Metabolic Pathways
It is known that the drug is preferentially excreted in feces .
Transport and Distribution
It is known that the drug is not active by mouth and is given by injection into muscle, suggesting that it may be distributed via the bloodstream .
Subcellular Localization
As a progestin, it is likely to be found in the cytoplasm and nucleus of cells where it can bind to the progesterone receptor and influence gene expression .
Métodos De Preparación
The preparation of algestone acetophenide involves several steps:
Reaction with Phosphorus Oxychloride: Androstenedione cyanalcohol and betamethasone ketal structures react with phosphorus oxychloride in an alkaline medium. The reaction temperature ranges from -10°C to 80°C, and the reaction time is 1 to 5 hours.
Grignard Reaction: The elimination product from the first step reacts with chlorine magnesium methyl. The reaction temperature is -10°C to 70°C, and the reaction time is 1 to 5 hours.
Oxidation and Hydrolysis: The grignard product is oxidized with potassium permanganate and then hydrolyzed with an acid. The reaction temperature is -10°C to 30°C, and the reaction time is 1 to 10 hours.
Final Reaction with Acetophenone: The hydroxylic species react with acetophenone in the presence of a catalyst. .
Análisis De Reacciones Químicas
Algestone acetophenide undergoes various chemical reactions:
Oxidation: It can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions. Common reagents used in these reactions include phosphorus oxychloride, chlorine magnesium methyl, potassium permanganate, and acetophenone. .
Comparación Con Compuestos Similares
Algestone acetophenide is compared with other progestogens such as:
Hydroxyprogesterone Caproate: Algestone acetophenide is more potent and longer-acting.
Medroxyprogesterone Acetate: Both are used in contraceptives, but algestone acetophenide is used in combination with estrogen for monthly injections.
Norethisterone Enanthate: Both are used as injectable contraceptives, but differ in their chemical structure and duration of action .
Similar compounds include:
- Hydroxyprogesterone caproate
- Medroxyprogesterone acetate
- Norethisterone enanthate
Propiedades
Número CAS |
24356-94-3 |
|---|---|
Fórmula molecular |
C29H36O4 |
Peso molecular |
448.6 g/mol |
Nombre IUPAC |
(8S,9S,13R)-8-acetyl-6,9,13-trimethyl-6-phenyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one |
InChI |
InChI=1S/C29H36O4/c1-18(30)29-25(32-28(4,33-29)19-8-6-5-7-9-19)17-24-22-11-10-20-16-21(31)12-14-26(20,2)23(22)13-15-27(24,29)3/h5-9,16,22-25H,10-15,17H2,1-4H3/t22?,23?,24?,25?,26-,27-,28?,29+/m0/s1 |
Clave InChI |
AHBKIEXBQNRDNL-WFKURFPISA-N |
SMILES |
CC(=O)C12C(CC3C1(CCC4C3CCC5=CC(=O)CCC45C)C)OC(O2)(C)C6=CC=CC=C6 |
SMILES isomérico |
CC(=O)[C@@]12C(CC3[C@@]1(CCC4C3CCC5=CC(=O)CC[C@]45C)C)OC(O2)(C)C6=CC=CC=C6 |
SMILES canónico |
CC(=O)C12C(CC3C1(CCC4C3CCC5=CC(=O)CCC45C)C)OC(O2)(C)C6=CC=CC=C6 |
Apariencia |
Solid powder |
melting_point |
150.5 °C |
| 24356-94-3 | |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Acetophenide, Algestone Acetophenide, Alphasone Acetophenide, Dihydroxyprogesterone Algestone Acetophenide Alphasone Acetophenide Dihydroxyprogesterone Acetophenide Pregn-4-ene-3,20-dione, 16,17-((1-phenylethylidene)bis(oxy))-, (16alpha(R))- |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Algestone Acetophenide and what is its primary use?
A1: Algestone Acetophenide (also known as Dihydroxyprogesterone acetophenide or DHPA) is a synthetic progestogen. It has been investigated for its use in female contraception, often in combination with an estrogen like estradiol enanthate [, , , ].
Q2: Are there any concerns regarding the use of Algestone Acetophenide in food production?
A2: Yes, there have been reports of Algestone Acetophenide being illegally used as a growth promoter in slaughter cattle []. This raises concerns about potential residues in meat products.
Q3: How does Algestone Acetophenide impact blood coagulation?
A3: Studies in female Capuchin monkeys (Sapajus libidinosus) have shown that continuous administration of Algestone Acetophenide, in combination with 17-enanthate estradiol, can lead to changes in blood coagulation factors. This includes an increase in platelet count and a decrease in both prothrombin and thromboplastin coagulation time [].
Q4: What are the long-term effects of Algestone Acetophenide use?
A4: Research suggests there is a potential for delayed return to fertility following discontinuation of injectable contraceptives containing Algestone Acetophenide []. More research is needed to fully understand the long-term effects.
Q5: Are there any environmental concerns associated with Algestone Acetophenide?
A5: Algestone Acetophenide has been detected in industrial wastewater, raising concerns about its potential impact on aquatic ecosystems [, ].
Q6: What analytical techniques are used to detect and quantify Algestone Acetophenide?
A6: Several analytical methods have been employed for the detection and quantification of Algestone Acetophenide. These include:
- Mass Spectrometry: Both paper spray ionization mass spectrometry (PSI-MS) [] and hyphenated techniques like high-performance liquid chromatography coupled to mass spectrometry (HPLC-MS) [] are effective for analyzing Algestone Acetophenide, especially in complex matrices like wastewater.
- Molecular Spectroscopic Techniques: These techniques are valuable for structural elucidation and confirmation. While not explicitly mentioned in the provided abstracts, techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy likely played a role in the initial identification of Algestone Acetophenide in the slaughter cattle study [].
Q7: Have there been any studies on how to remove Algestone Acetophenide from industrial wastewater?
A7: Yes, research has explored the use of electrochemical remediation techniques, specifically electrocoagulation, for removing Algestone Acetophenide from industrial wastewater []. This method has shown promise in reducing the concentration of Algestone Acetophenide in treated effluent.
Q8: Are there alternative compounds to Algestone Acetophenide for contraception?
A8: Yes, other progestogens have been investigated for contraceptive use, including Medroxyprogesterone acetate and Norethisterone enanthate [, ]. The choice of progestogen depends on various factors, and research is ongoing to develop safer and more effective contraceptive options.
Q9: How does Algestone Acetophenide compare to other progestogens in terms of its biological activity?
A9: Algestone Acetophenide is classified as a progestogen with some androgenicity []. Its specific activity profile, including its potency and selectivity compared to other progestogens, would require further investigation and comparison with relevant studies.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


